molecular formula C15H21NO5 B3148352 [4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid CAS No. 64318-33-8

[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid

Cat. No. B3148352
CAS RN: 64318-33-8
M. Wt: 295.33 g/mol
InChI Key: SBLCBWNCGZUFJX-UHFFFAOYSA-N
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Description

“[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid” is a chemical compound with the molecular formula C15H21NO5 . It has gained attention in the field of research due to its potential applications.


Molecular Structure Analysis

The molecular weight of “[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid” is 295.33 g/mol . The exact structure can be found in the MOL file with the MDL Number: MFCD24466331 .


Physical And Chemical Properties Analysis

“[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid” has a predicted boiling point of 470.1±30.0 °C and a predicted density of 1.170±0.06 g/cm3 . The predicted pKa value is 3.20±0.10 .

Scientific Research Applications

1. Antagonist for DP2 Receptor in Treatment of Inflammatory and Respiratory Diseases

The compound 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid and its derivatives, particularly a DP2 receptor antagonist, have shown potential in treating inflammatory and respiratory diseases like asthma. Notable Phase I clinical data has been presented, emphasizing its medical significance in this domain (Norman, 2011).

2. Electrochemical Oxidation Studies in Antioxidants

Research on the electrochemical oxidation of antioxidants, such as tert-butylhydroquinone (BHQ) and tert-butyl-4-hydroxyanisole (BHA), which bear structural similarity to 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, has been conducted. These studies focus on understanding the oxidation mechanisms and developing sensitive detection methods for these antioxidants (Michalkiewicz, Mechanik, & Malyszko, 2004).

3. Herbicide Derivatization and Gas Chromatographic Determination

Studies have investigated the derivatization of phenoxy acid herbicides, closely related to 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, for gas chromatographic analysis. This research explores the derivatization process in different solvents and conditions, aiming to optimize analytical methods for these compounds (Rompa, Kremer, & Zygmunt, 2004).

4. Advanced Oxidation Process for Environmental Protection

Research involving 2–4 Dichlorophenoxy acetic acid, a structurally related compound, focuses on the optimization of advanced oxidation processes for environmental protection. This includes studying the degradation and mineralization of herbicides in aqueous solutions (Mehralipour & Kermani, 2021).

5. Selectivity in the Removal of tert.-Butyloxycarbonyl Group

Research on improving the selectivity of removing the tert.-butyloxycarbonyl group, a key component in compounds like 4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy-acetic acid, has been conducted. This involves studying the effects of different acid mixtures, aiming to optimize deprotection processes in peptide synthesis (Bodanszky & Bodanszky, 2009).

Mechanism of Action

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) groups are often used in the synthesis of peptide-based drugs , suggesting that this compound may interact with protein targets.

Mode of Action

Compounds with boc groups are known to protect amine groups during chemical reactions . The Boc group can be removed later with acid , revealing the amine group for further reactions or interactions with biological targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of inhibitors for enzymes like glucosamine-6-phosphate synthase , suggesting potential involvement in amino sugar metabolic pathways.

properties

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-8-11-4-6-12(7-5-11)20-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCBWNCGZUFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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